2-Ethoxy-3,5-dinitropyridine

描述

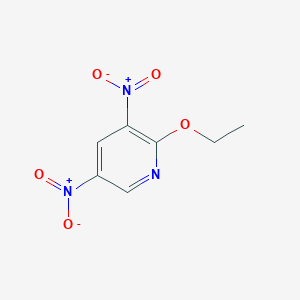

2-Ethoxy-3,5-dinitropyridine is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of two nitro groups at the 3 and 5 positions and an ethoxy group at the 2 position on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3,5-dinitropyridine typically involves the nitration of 2-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

EDNP undergoes SNAr reactions primarily at the 6-position of the pyridine ring. The ethoxy group at position 2 acts as a leaving group, while the nitro groups stabilize the Meisenheimer σ-adduct intermediate through resonance and inductive effects .

Mechanistic Pathway

-

Formation of the Meisenheimer Complex :

Nucleophilic attack (e.g., by piperidine or aliphatic amines) at the 6-position generates a zwitterionic σ-adduct intermediate stabilized by hydrogen bonding . -

Base-Catalyzed Decomposition :

The σ-adduct undergoes deprotonation, followed by elimination of the ethoxy group to yield the substitution product .

Key Computational Findings (B3PW91/6-31G(d,p)) :

| Step | Activation Energy (kcal/mol) | Thermodynamic ΔH (kcal/mol) |

|---|---|---|

| Meisenheimer Formation | 14.8 (base-catalyzed) | -6.5 (exothermic) |

| Ethoxy Elimination | 28.0 (uncatalyzed) | -0.6 (exothermic) |

Reactivity with Aliphatic Amines

In DMSO, EDNP reacts reversibly with aliphatic amines (e.g., piperidine) to form σ-adducts. The reaction is base-catalyzed, with proton transfer identified as the rate-limiting step .

Experimental Rate Constants (DMSO, 25°C) :

| Amine | k<sub>formation</sub> (M<sup>−1</sup>s<sup>−1</sup>) | K<sub>eq</sub> (σ-adduct stability) |

|---|---|---|

| Piperidine | 1.2 × 10<sup>3</sup> | 0.45 |

| n-Butylamine | 8.7 × 10<sup>2</sup> | 0.32 |

Data from Crampton et al. (2003) .

Comparative Reactivity

EDNP is less reactive than 2-phenoxy-3,5-dinitropyridine due to the weaker electron-donating effect of the ethoxy group compared to phenoxy .

Solvent and Substituent Effects

-

Solvent Polarity : Reactions in polar aprotic solvents (e.g., DMSO) favor σ-adduct stabilization, while protic solvents accelerate decomposition .

-

Steric Effects : The planar structure of EDNP minimizes steric hindrance, enabling faster σ-adduct formation compared to ortho-substituted nitrobenzenes .

Reaction with Aromatic Amines

EDNP reacts with p-substituted anilines in DMSO via a two-step mechanism:

-

Rapid σ-adduct formation.

-

Rate-determining ethoxy elimination.

Substituent Effects on Reactivity :

| Aniline Substituent | k<sub>obs</sub> (M<sup>−1</sup>s<sup>−1</sup>) |

|---|---|

| -NO<sub>2</sub> | 2.5 × 10<sup>−2</sup> |

| -OCH<sub>3</sub> | 8.9 × 10<sup>−4</sup> |

Electron-withdrawing groups enhance reactivity .

Base Catalysis

Base catalysis lowers the activation energy for σ-adduct decomposition by facilitating deprotonation. For example:

科学研究应用

Chemical Properties and Structure

2-Ethoxy-3,5-dinitropyridine is characterized by the presence of two nitro groups at the 3 and 5 positions of the pyridine ring, along with an ethoxy group at the 2 position. The molecular structure contributes to its reactivity in nucleophilic aromatic substitution (SNAr) reactions, which are crucial for synthesizing more complex organic molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction of this compound has been extensively studied due to its implications in organic synthesis and drug development. Research indicates that this compound can undergo nucleophilic attack by various nucleophiles, such as piperidine, leading to the formation of Meisenheimer complexes. These intermediates are stabilized by hydrogen bonding, significantly influencing the reaction kinetics.

- Computational Studies : A computational analysis using density functional theory (DFT) has shown that the SNAr reaction proceeds through a two-step mechanism involving the formation and decomposition of the Meisenheimer complex. The activation energy for this process was calculated to be approximately 28 kcal/mol for the uncatalyzed pathway but reduced to about 14.8 kcal/mol when a base catalyst is used .

Drug Discovery and SARS-CoV-2 Research

Recent studies have highlighted the potential of this compound in drug discovery, particularly in developing antiviral agents against SARS-CoV-2. The compound's ability to engage in SNAr reactions makes it a candidate for synthesizing new therapeutic agents.

- Mechanistic Insights : Research focused on the reaction mechanisms of this compound with piperidine has provided insights into how modifications can enhance biological activity against viral targets .

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in material science. Its derivatives can be utilized in creating functional materials that exhibit specific electronic or optical properties.

A detailed study examined the reaction between this compound and piperidine using computational methods. The findings revealed:

作用机制

The mechanism of action of 2-ethoxy-3,5-dinitropyridine primarily involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing nitro groups at the 3 and 5 positions makes the pyridine ring highly susceptible to nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex intermediate, which is stabilized by hydrogen bonding . The base-catalyzed pathway involves rate-limiting proton transfer from the zwitterionic intermediate to the base, yielding the anionic sigma-adduct .

相似化合物的比较

- 2-Chloro-3,5-dinitropyridine

- 2-Phenoxy-3,5-dinitropyridine

- 2-Methoxy-3,5-dinitropyridine

Comparison: 2-Ethoxy-3,5-dinitropyridine is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it undergoes. Compared to 2-chloro-3,5-dinitropyridine, the ethoxy derivative is less reactive towards nucleophiles due to the electron-donating nature of the ethoxy group. In contrast, 2-phenoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine exhibit different reactivity patterns due to the varying electron-donating effects of the phenoxy and methoxy groups .

生物活性

2-Ethoxy-3,5-dinitropyridine (CAS Number: 18617-41-9) is a chemical compound classified under nitropyridines, characterized by an ethoxy group at the 2-position and nitro groups at the 3 and 5 positions of the pyridine ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique reactivity and potential biological activities.

Chemical Structure

The molecular formula of this compound is C_8H_8N_4O_4. The presence of electron-withdrawing nitro groups enhances its reactivity, making it suitable for nucleophilic substitution reactions.

Synthesis

The synthesis typically involves the nitration of 2-ethoxypyridine using a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions to prevent over-nitration. The resulting product can be purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro groups makes the pyridine ring susceptible to nucleophilic attack, leading to the formation of a Meisenheimer complex. This complex can further react with various nucleophiles, including amines, which may lead to biologically active derivatives .

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer activities. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including prostate carcinoma cells. The mechanism appears to involve the inhibition of heat shock protein 90 (HSP90), which is crucial for cancer cell survival .

Case Studies

- Anticancer Activity : A study highlighted the effectiveness of this compound derivatives against prostate cancer cells. These compounds demonstrated significant inhibition of cell proliferation through HSP90 inhibition mechanisms .

- Antimicrobial Activity : Derivatives were tested against several bacterial strains, showcasing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) studies indicated that modifications at the nitrogen or ethoxy group could enhance antimicrobial efficacy .

Kinetic Studies

Kinetic studies have provided insight into the reaction dynamics involving this compound. For example, reactions with aliphatic amines in dipolar aprotic solvents like DMSO showed rapid formation of σ-adducts at the 6-position. These studies reveal that nucleophilic attack is often the rate-limiting step in these reactions .

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds can be insightful:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 2-Chloro-3,5-dinitropyridine | Structure | Moderate antimicrobial |

| 2-Methoxy-3,5-dinitropyridine | Structure | Low anticancer activity |

This table highlights how structural variations influence biological activity.

属性

IUPAC Name |

2-ethoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKINOKUGGTRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302935 | |

| Record name | 2-ethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18617-41-9 | |

| Record name | 2-Ethoxy-3,5-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18617-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3,5-dinitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018617419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reaction mechanism of 2-ethoxy-3,5-dinitropyridine with aliphatic amines like piperidine?

A1: this compound undergoes nucleophilic aromatic substitution (SNAr) reactions with aliphatic amines like piperidine. The reaction proceeds through the following steps:

- Formation of a Meisenheimer Complex: The amine nitrogen attacks the electron-deficient carbon at the 6-position of the pyridine ring, forming a negatively charged sigma-adduct known as the Meisenheimer complex. This complex is stabilized by hydrogen bonding. [, ]

- Rate-Limiting Step: In the absence of a base catalyst, the decomposition of the Meisenheimer complex is the rate-limiting step, requiring significant energy. []

- Base Catalysis: The presence of a base significantly accelerates the reaction by facilitating the deprotonation of the Meisenheimer complex, leading to faster decomposition and product formation. [, ]

Q2: How does the solvent affect the reaction of this compound with amines?

A2: The choice of solvent significantly influences both the kinetics and thermodynamics of the reaction. Studies using pyrrolidine as the nucleophile demonstrate the following trends:

- Equilibrium Constant: The stability of the sigma-adduct (Meisenheimer complex) decreases as the solvent polarity decreases. The order of stability is DMSO > DMF >> Acetonitrile. []

- Rate Constant: The rate of proton transfer, a crucial step in the reaction, increases with decreasing solvent polarity. The order is Acetonitrile > DMF > DMSO. []

Q3: How does the structure of this compound compare to related compounds and what impact does this have on reactivity?

A3: While this compound exhibits a planar, unstrained structure in its crystalline form, the introduction of a bulky substituent at the 2-position, as seen in 2-piperidino-3,5-dinitropyridine, leads to steric interactions with the 3-nitro group. [] This distortion influences the reactivity compared to less sterically hindered analogs like 2,4,6-trinitrobenzene derivatives. [] Further computational studies comparing this compound with 2-methoxy-3,5-dinitropyridine could provide additional insights into the impact of the alkoxy group size on reactivity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。